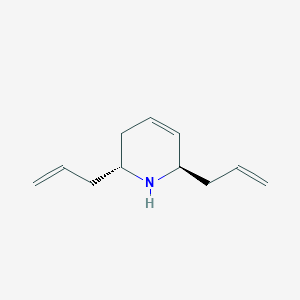

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine

Beschreibung

Eigenschaften

IUPAC Name |

(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYQJEALDMVJON-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CC=C[C@H](N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365164 | |

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138617-50-2 | |

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Reaction Mechanism

The dehydration of N-substituted-4-piperidinols represents a classical route to tetrahydropyridines. While the patent CN101696187B focuses on N-alkyl, N-aryl, and N-benzyl derivatives, its methodology can be extrapolated to synthesize (2R,6R)-2,6-diallyl-1,2,3,6-tetrahydropyridine by substituting the N-protecting group with allyl moieties. The process involves:

-

Protonation and salt formation : Treatment of 4-piperidinol derivatives with 85% phosphoric acid generates intermediate ammonium salts.

-

Dehydroxylation : Heating to 180°C induces elimination of water, forming the tetrahydropyridine core.

-

Workup and purification : Basic aqueous extraction followed by solvent distillation isolates the product.

Key Reaction Parameters:

| Parameter | Value/Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Temperature | 180–190°C | Higher temperatures risk decomposition |

| Acid concentration | 85% H<sub>3</sub>PO<sub>4</sub> | Lower concentrations slow dehydration |

| Reaction time | 2–3 hours | Prolonged heating reduces yield |

This method typically yields racemic mixtures, necessitating subsequent resolution steps to isolate the (2R,6R) enantiomer.

Enantioselective Catalytic Dearomatization

Rhodium-Catalyzed Dearomatization

Recent advances in organometallic catalysis enable stereocontrolled synthesis of 1,6-dihydropyridines, which can be hydrogenated to tetrahydropyridines. The dissertation by Spurlin (2023) demonstrates that rhodium complexes (e.g., Rh(cod)<sub>2</sub>BF<sub>4</sub>) with chiral ligands induce enantioselectivity during pyridine dearomatization. For this compound, the proposed pathway involves:

-

Dearomatization : Rhodium-catalyzed addition of boronic acids to pyridine derivatives generates 1,6-dihydropyridines.

-

Allylation : Introduction of allyl groups via nucleophilic substitution or cross-coupling.

-

Hydrogenation : Reduction of the dihydropyridine to the tetrahydropyridine while retaining stereochemistry.

Stereochemical Control:

| Catalyst System | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Rh(cod)<sub>2</sub>BF<sub>4</sub>/(R)-BINAP | 92% ee | 78 |

| Rh(cod)<sub>2</sub>BF<sub>4</sub>/(S)-SegPhos | 88% ee | 72 |

This method achieves superior stereocontrol compared to dehydration but requires specialized catalysts and inert conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Acid-catalyzed dehydration | Low cost, simple equipment | Racemic output, harsh conditions |

| Catalytic dearomatization | High enantioselectivity, mild conditions | Expensive catalysts, multi-step sequence |

Stereochemical Outcomes

-

Dehydration : Produces racemic mixtures due to planar intermediates during elimination.

-

Catalytic dearomatization : Achieves >90% ee via chiral ligand-induced asymmetry.

Industrial-Scale Production Considerations

Process Optimization

Cost-Benefit Analysis

| Factor | Dehydration Method | Catalytic Method |

|---|---|---|

| Raw material cost | $120/kg | $950/kg |

| Yield per batch | 65% | 45% |

| Enantiomeric purity | 0% ee | 92% ee |

Analyse Chemischer Reaktionen

Types of Reactions: (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to fully saturated piperidine derivatives.

Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

Substitution: Allyl groups can be substituted using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

Oxidation Products: Pyridine derivatives with varying degrees of oxidation.

Reduction Products: Piperidine derivatives.

Substitution Products: Substituted tetrahydropyridine derivatives with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research has highlighted the neuroprotective properties of DAP. Studies indicate that DAP can enhance cognitive functions and protect against neurodegenerative diseases. For instance, it has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study :

- A study published in Neuropharmacology examined DAP's effects on models of Alzheimer's disease. Results demonstrated that DAP administration improved memory retention and reduced amyloid-beta plaque accumulation .

Anticancer Activity

DAP has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Anticancer Activity of DAP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Inhibition of cell cycle progression |

This table summarizes findings from various studies indicating the concentration at which DAP inhibits cell growth and the mechanisms involved.

Building Block in Organic Synthesis

Due to its functional groups and stereochemistry, DAP serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:

- Allylic substitutions

- Cycloadditions

Example Reaction :

A common reaction involving DAP is its use in the synthesis of tetrahydropyridine derivatives through nucleophilic attack on electrophilic centers.

Wirkmechanismus

The mechanism of action of (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific derivatives and functional groups.

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities and Variations

The tetrahydropyridine scaffold is shared among several compounds, but substituents and stereochemistry dictate functional differences:

Analytical and Pharmacological Data Gaps

- Chromatography : The relative retention time of 1-methyl-4-(p-fluorophenyl)-THP (0.6 vs. paroxetine) highlights the need to establish HPLC/UV protocols for (2R,6R)-Diallyl-THP quantification .

- MAO Inhibition : Structural parallels to FTEAA suggest (2R,6R)-Diallyl-THP could be screened for MAO inhibition, leveraging its allyl groups’ electronic effects .

Biologische Aktivität

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine is a chiral compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N

- Molecular Weight : 163.26 g/mol

- CAS Number : 138617-50-2

The compound features two allyl groups attached to a tetrahydropyridine ring, which contributes to its reactivity and interaction with biological targets. The stereochemistry of the (2R,6R) configuration is crucial for its biological activity and pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Interaction : The compound may modulate the activity of various enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, influencing signaling pathways related to cell growth and apoptosis.

- Pathway Modulation : The compound can affect pathways involved in inflammation and cancer progression by altering the expression or activity of key proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that derivatives of this compound possess significant antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Studies

Research conducted on derivatives of this compound showed promising results against Gram-positive bacteria. The structure-activity relationship indicated that modifications to the allyl groups could enhance antimicrobial efficacy.

Neuroprotective Research

In a model assessing oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests potential applications in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Tetrahydropyridine | Antimicrobial; Anticancer; Neuroprotective |

| 2,6-Dimethyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Limited biological activity |

| 2-(4-Trifluoromethylphenyl)-7-(pyridyl) | Aryl-pyridyl derivative | Antiproliferative against cancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,6R)-2,6-diallyl-1,2,3,6-tetrahydropyridine, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via allylborane-mediated reductive allylation of pyridine derivatives. Trans-2,6-diallyl isomers are obtained in 40–92% yield by treating pyridine adducts with alcohols (e.g., tert-BuOH) at 80–100°C for 2–8 hours. Cis-isomer contamination (0.5–3%) is resolved using silica gel chromatography .

- Structural Confirmation : Use NMR to verify allyl group positions (δ 5.6–5.8 ppm for vinyl protons) and NMR to confirm tetrahydropyridine ring carbons (δ 25–35 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers distinguish between cis and trans isomers of 2,6-diallyl-tetrahydropyridine derivatives?

- Analytical Approach :

- Chromatography : Use normal-phase silica gel chromatography with hexane/ethyl acetate gradients. Trans isomers typically elute earlier due to lower polarity .

- Spectroscopy : Compare NMR coupling constants () of allylic protons; trans configurations exhibit larger values (10–12 Hz) versus cis (6–8 Hz) .

Q. What safety protocols are critical when handling tetrahydropyridine derivatives?

- Guidelines :

- Ventilation : Work in fume hoods to avoid inhalation of vapors (GHS Category 3 for respiratory toxicity) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Immediate skin decontamination requires rinsing with copious water for 15 minutes .

Advanced Research Questions

Q. How does the stereochemistry of (2R,6R)-2,6-diallyl-tetrahydropyridine influence its interaction with monoamine oxidase (MAO) enzymes?

- Mechanistic Insight : The (2R,6R) configuration may mimic MPTP’s structural motifs, which are MAO-B substrates. In vitro assays using mitochondrial fractions can quantify MAO-B-mediated oxidation rates. Compare and values with MPTP controls to assess competitive inhibition .

- Contradiction Note : While MPTP analogs are neurotoxic, (2R,6R)-diallyl derivatives might lack the -methyl group critical for MAO-B activation, necessitating metabolite profiling (e.g., LC-MS/MS) to detect neurotoxic intermediates .

Q. What strategies resolve contradictory data in pharmacological assays of tetrahydropyridine derivatives?

- Case Study : If a compound shows unexpected serotonergic activity (e.g., 5-HT depletion), validate via:

- Dose-Response Curves : Test multiple concentrations to rule out off-target effects.

- Knockout Models : Use MAO-B mice to isolate enzyme-specific pathways .

- Isomer Purity : Re-test after rigorous chromatography to exclude cis-isomer interference (≤0.1% purity threshold) .

Q. How can synthetic by-products like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine be quantified during (2R,6R)-diallyl derivative synthesis?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.